molecular formula C9H7FN2O2 B15232171 methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Cat. No.: B15232171
M. Wt: 194.16 g/mol
InChI Key: ZDGUTQKUQJJVGU-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 7th position and a carboxylate ester group at the 4th position. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with appropriately substituted pyridine derivatives.

    Cyclization: The key step involves the cyclization of the pyridine derivative to form the pyrrolopyridine core.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents.

    Esterification: The carboxylate ester group is introduced through esterification reactions using alcohols and acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate involves inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, stabilizing an inactive conformation of the enzyme. This prevents the phosphorylation of downstream substrates, thereby disrupting cell signaling pathways essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain protein kinases. This makes it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-2-3-11-7(5)6(10)4-12-8/h2-4,11H,1H3

InChI Key

ZDGUTQKUQJJVGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C2=C1C=CN2)F

Origin of Product

United States

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